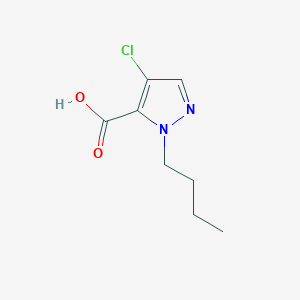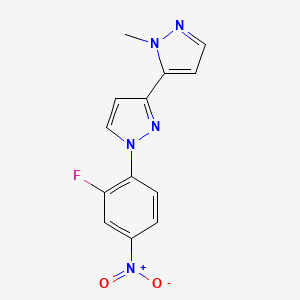![molecular formula C12H8Cl2O3S B10909100 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10909100.png)
5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid: is a synthetic organic compound featuring a thiophene ring substituted with a carboxylic acid group and a dichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P$4$S${10}$) under acidic conditions .
-
Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through the oxidation of a methyl group on the thiophene ring using oxidizing agents such as potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$).
-
Attachment of the Dichlorophenoxy Methyl Group: : The final step involves the nucleophilic substitution reaction where the thiophene carboxylic acid reacts with 2,5-dichlorophenoxy methyl chloride in the presence of a base like sodium hydroxide (NaOH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH$_4$).
-
Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO$_4$), chromium trioxide (CrO$_3$)
Reduction: Lithium aluminum hydride (LiAlH$_4$), sodium borohydride (NaBH$_4$)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene alcohols, thiophene aldehydes
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its dichlorophenoxy group may enhance binding affinity to certain proteins or enzymes, making it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the dichlorophenoxy group suggests possible activity as an anti-inflammatory or antimicrobial agent, although specific biological activities would need to be confirmed through experimental studies.
Industry
Industrially, this compound can be used in the development of organic semiconductors and other electronic materials. Its thiophene core is known for its conductive properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid and dichlorophenoxy groups, potentially inhibiting or modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-thiophene-2-carboxylic acid: Similar in structure but with a bromine atom instead of the dichlorophenoxy group.
5-Methyl-2-thiophenecarboxylic acid: Lacks the dichlorophenoxy group, making it less complex.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Contains additional methoxy groups, altering its chemical properties.
Uniqueness
5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of the dichlorophenoxy group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological pathways.
Properties
Molecular Formula |
C12H8Cl2O3S |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-7-1-3-9(14)10(5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
InChI Key |
KMRBGNCYMBAQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909025.png)
![methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B10909026.png)
![(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B10909027.png)
![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)


![Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909046.png)
![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10909055.png)
![methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909057.png)
![5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909062.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909068.png)
![ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909075.png)
![10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B10909079.png)

